molecular formula C14H11BrO2 B1273611 (3-Bromophenyl)(4-methoxyphenyl)methanone CAS No. 54118-76-2

(3-Bromophenyl)(4-methoxyphenyl)methanone

Cat. No.: B1273611
CAS No.: 54118-76-2
M. Wt: 291.14 g/mol
InChI Key: VIRBFLHMELPKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromophenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C14H11BrO2 It is a member of the benzophenone family, characterized by the presence of a bromine atom on one phenyl ring and a methoxy group on the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone typically involves a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-bromobenzoyl chloride with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Reaction Scheme:

3-Bromobenzoyl chloride+4-MethoxybenzeneAlCl3This compound\text{3-Bromobenzoyl chloride} + \text{4-Methoxybenzene} \xrightarrow{\text{AlCl}_3} \text{this compound} 3-Bromobenzoyl chloride+4-MethoxybenzeneAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

Major Products Formed

    Nucleophilic Substitution: Formation of (3-azidophenyl)(4-methoxyphenyl)methanone.

    Oxidation: Formation of (3-bromophenyl)(4-methoxyphenyl)ketone.

    Reduction: Formation of (3-bromophenyl)(4-methoxyphenyl)methanol.

Scientific Research Applications

Chemistry

In organic synthesis, (3-Bromophenyl)(4-methoxyphenyl)methanone is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the effects of brominated and methoxylated aromatic compounds on biological systems. It is also employed in the development of new bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of certain cancer cell lines.

Industry

In the material science industry, this compound is used in the synthesis of polymers and other advanced materials. Its unique structural features make it a valuable component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(4-methoxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of telomerase, an enzyme involved in the maintenance of telomeres in cancer cells. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(3-methoxyphenyl)methanone
  • (3-Bromo-4-methoxyphenyl)(phenyl)methanone
  • (3-Bromophenyl)(4-methoxyphenyl)methanol

Uniqueness

(3-Bromophenyl)(4-methoxyphenyl)methanone is unique due to the specific positioning of the bromine and methoxy groups on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its significance.

Properties

IUPAC Name

(3-bromophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRBFLHMELPKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373707
Record name (3-bromophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54118-76-2
Record name (3-Bromophenyl)(4-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54118-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-bromophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54118-76-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) mixture of 3-bromobenzoyl chloride (5-a, 178 g, 0.82 mol) and anisole (110 g, 1.03 mol) in DCM (2.0 L) was added AlCl3 (138 g, 1.03 mol) portion wise with stirring under N2. The resulting reaction mixture was allowed to stir at r.t overnight. The reaction mixture was poured into 20% HCl (1500 ml), stirred for 1 h, and layers were separated. The aqueous layer was further extracted with DCM (2×750 ml). The combined organic layer was washed with water, brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was washed with hexane to afford the product, 5-b, (190 g, 84%).
Quantity
178 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
138 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
reactant
Reaction Step Three
Name
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromophenyl)(4-methoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Bromophenyl)(4-methoxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
(3-Bromophenyl)(4-methoxyphenyl)methanone
Reactant of Route 4
Reactant of Route 4
(3-Bromophenyl)(4-methoxyphenyl)methanone
Reactant of Route 5
(3-Bromophenyl)(4-methoxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
(3-Bromophenyl)(4-methoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.